1-[3-({4-[(3-chloro-4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]ethan-1-one
Description
This compound features a 1,3,5-triazine core substituted at three key positions:
- Position 6: A morpholin-4-yl group, contributing to solubility and hydrogen-bonding capacity.
While exact molecular data (e.g., melting point, solubility) is unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, such as kinase inhibition or receptor modulation, given the prevalence of triazine derivatives in drug discovery. The molecular formula is inferred as C₂₁H₂₀ClFN₆O₂ (MW ≈ 442.5 g/mol) based on comparisons with analogs (see Table 1) .
Properties
IUPAC Name |
1-[3-[[4-(3-chloro-4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O2/c1-13(30)14-3-2-4-15(11-14)24-19-26-20(25-16-5-6-18(23)17(22)12-16)28-21(27-19)29-7-9-31-10-8-29/h2-6,11-12H,7-10H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFMPYWBLOBKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Treatment
The primary application of this compound lies in its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. For instance, gefitinib, a related compound, has been successfully used to treat non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) pathway .
Mechanism of Action:
- Inhibition of receptor tyrosine kinases (RTKs)
- Modulation of signaling pathways that control cell cycle progression
- Induction of apoptosis in cancer cells
Kinase Inhibition
The compound may function as a kinase inhibitor, which is crucial for developing targeted therapies in oncology. Kinase inhibitors have become a cornerstone in cancer treatment due to their ability to selectively block signaling pathways that promote cancer cell survival and proliferation .
Potential for Combination Therapies
Given its mechanism of action, this compound could be evaluated for use in combination therapies. Combining it with other agents may enhance therapeutic efficacy and reduce resistance observed with monotherapy approaches. This strategy is particularly relevant in treating aggressive cancers that often exhibit multidrug resistance.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazine Derivatives
Key Research Findings and Implications
Morpholine vs. Morpholinone: The morpholin-4-yl group in the target and improves solubility, whereas morpholin-3-one in introduces a lactam ring, altering hydrogen-bonding capacity . Core Heterocycle Differences: The 1,3,5-triazine core (target and ) offers distinct π-π stacking and hydrogen-bonding opportunities compared to the 1,2,4-triazinone in , which may influence target selectivity .
Biological Relevance :
- Triazine derivatives are widely explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The acetylphenyl group in the target and may serve as a hydrophobic anchor in binding pockets.
- Halogenated substituents (Cl, F) in the target and could enhance binding affinity through van der Waals interactions or halogen bonding with protein targets .
Synthetic Feasibility: The target’s synthesis likely follows routes similar to and , involving sequential nucleophilic substitutions on the triazine core. The morpholine and aryl amino groups are typically introduced via Buchwald-Hartwig or SNAr reactions .
Preparation Methods
Stepwise Displacement of Chlorides in Cyanuric Chloride
The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), leveraging the differential reactivity of its chlorides. Morpholine, a strong nucleophile, preferentially substitutes the 4-position chloride at 0–5°C in anhydrous tetrahydrofuran (THF), yielding 4-morpholino-2,6-dichloro-1,3,5-triazine. Subsequent reaction with 3-chloro-4-fluoroaniline at 40–50°C in the presence of triethylamine affords 4-morpholino-6-(3-chloro-4-fluoroanilino)-2-chloro-1,3,5-triazine. The final substitution with 3-aminophenylacetophenone occurs under reflux in toluene, yielding the target compound.
Table 1: Reaction Conditions for Triazine Substitution
| Step | Reagent | Temperature (°C) | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | 0–5 | THF | Triethylamine | 85–90 |
| 2 | 3-Chloro-4-fluoroaniline | 40–50 | DCM | None | 75–80 |
| 3 | 3-Aminophenylacetophenone | 80–100 | Toluene | NaHCO₃ | 60–65 |
Optimization of Amination Reactions
Role of Solvent and Base in Morpholine Incorporation
Polar aprotic solvents like THF or dichloromethane (DCM) enhance nucleophilicity, while bases such as triethylamine neutralize HCl, preventing side reactions. In contrast, the second amination (3-chloro-4-fluoroaniline) proceeds without added base in DCM, as the amine itself acts as a proton scavenger.
Temperature-Dependent Reactivity
The third substitution with 3-aminophenylacetophenone requires elevated temperatures (80–100°C) due to reduced chloride reactivity at the 2-position. Prolonged reflux (12–18 hours) ensures complete conversion, though exceeding 100°C risks triazine decomposition.
Purification and Isolation Strategies
Crystallization and Filtration
Crude product isolation involves cooling the reaction mixture to 20–25°C, followed by filtration and sequential washes with water, dilute NaOH, and isopropyl alcohol to remove unreacted amines and salts. Recrystallization from acetone yields a purity of 92–95%.
Chromatographic Purification
For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (3:7) elutes impurities while retaining the product. This step is critical for pharmaceutical applications, as highlighted in analogous quinazoline purifications.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a single peak at 6.8 minutes, confirming >98% purity.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the first two steps reduces reaction times by 40% and improves yield reproducibility (±2%) compared to batch processes.
Waste Management
Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which is removed via filtration. Solvent recovery systems minimize THF and toluene waste.
Challenges and Mitigation
Q & A
Q. How to validate conflicting cytotoxicity data across cell lines?
- Methodology :
- Genetic Profiling : Perform RNA-seq on resistant vs. sensitive lines (e.g., upregulation of ABC transporters).
- Combinatorial Screening : Test with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated resistance.
- 3D Spheroid Models : Compare 2D vs. 3D cultures (e.g., HCT116 spheroids show 10× higher IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
